

Spectroscopic Characterization of 2,4-Dibromonicotinaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2,4-Dibromonicotinaldehyde**

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For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of **2,4-Dibromonicotinaldehyde** and its derivatives. By examining predicted data for the target compound alongside experimental data from structurally similar molecules, this document serves as a practical reference for the identification, characterization, and quality control of this important class of intermediates.

Comparative Spectroscopic Data

The following tables summarize the expected and experimentally determined spectroscopic data for **2,4-Dibromonicotinaldehyde** and its analogs. This comparative approach allows for a more nuanced interpretation of experimental results and aids in the confident identification of the target compound and its derivatives.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
2,4-				
Dibromonicotinaldehyde (Predicted)	CDCl ₃	~10.3	s	-CHO
~8.6	d	H-6		
~7.9	d	H-5		
2,4,6-				
Trichloronicotinaldehyde[1]	CDCl ₃	10.42	s	-CHO
7.45	s	H-5		
2-				
Bromonicotinaldehyde[2]	CDCl ₃	10.41	s	-CHO
8.75	dd	H-6		
8.43	dd	H-4		
7.51	dd	H-5		
5-				
Bromonicotinaldehyde[2]	CDCl ₃	10.09	s	-CHO
9.02	d	H-2		
8.87	d	H-6		
8.46	t	H-4		
6-				
Bromonicotinaldehyde[2]	CDCl ₃	10.35	s	-CHO
8.95	d	H-2		

8.15	dd	H-4
7.85	d	H-5

Table 2: ^{13}C NMR Spectroscopic Data (Predicted and Comparative)

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2,4-de (Predicted)	CDCl_3	~188	$\text{C}=\text{O}$ (Aldehyde)
~155		C-2 (C-Br)	
~148		C-4 (C-Br)	
~152		C-6	
~135		C-3 (C-CHO)	
~125		C-5	
2,4,6-de[1]	CDCl_3	~185	$\text{C}=\text{O}$ (Aldehyde)
~155		C-4 (C-Cl)	
~152		C-2 (C-Cl)	
~148		C-6 (C-Cl)	
~130		C-3 (C-CHO)	
~120		C-5	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Key Functional Group Stretches (cm ⁻¹)	Aromatic C-H Stretch	C=C & C=N Ring Stretching	C-Br Stretch
2,4-Dibromonicotinaldehyde (Predicted)	~1710 (C=O, aldehyde)	~3100-3000	~1600-1450	~700-550
2,4-Dibromoacetophenone[3][4]	1688 (C=O)	3088	1581, 1474	681
2,4-Dinitrobenzaldehyde[5][6][7]	1715 (C=O)	3100	1610, 1540	-

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragments (m/z)
2,4-Dibromonicotinaldehyde (Predicted)	C ₆ H ₃ Br ₂ NO	264.87	263/265/267 (M ⁺), 236/238/240 (M-CO), 184/186 (M-Br), 156/158 (M-Br-CO), 105 (M-2Br)
1,2-Dibromoethane[8]	C ₂ H ₄ Br ₂	187.86	186/188/190 (M ⁺), 107/109 (M-Br)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols can be adapted for the analysis of **2,4-Dibromonicotinaldehyde** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.[2]
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher spectrometer.[2] Key parameters include a spectral width of 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[2]
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.[2] Typical parameters involve a spectral width of 220-240 ppm and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon signals.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is commonly used.[7] A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
- Data Acquisition: Record the FT-IR spectrum in the range of $4000\text{-}400\text{ cm}^{-1}$.[7] Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the aldehyde, C-H stretches, C=C and C=N ring stretches, and C-Br stretches.

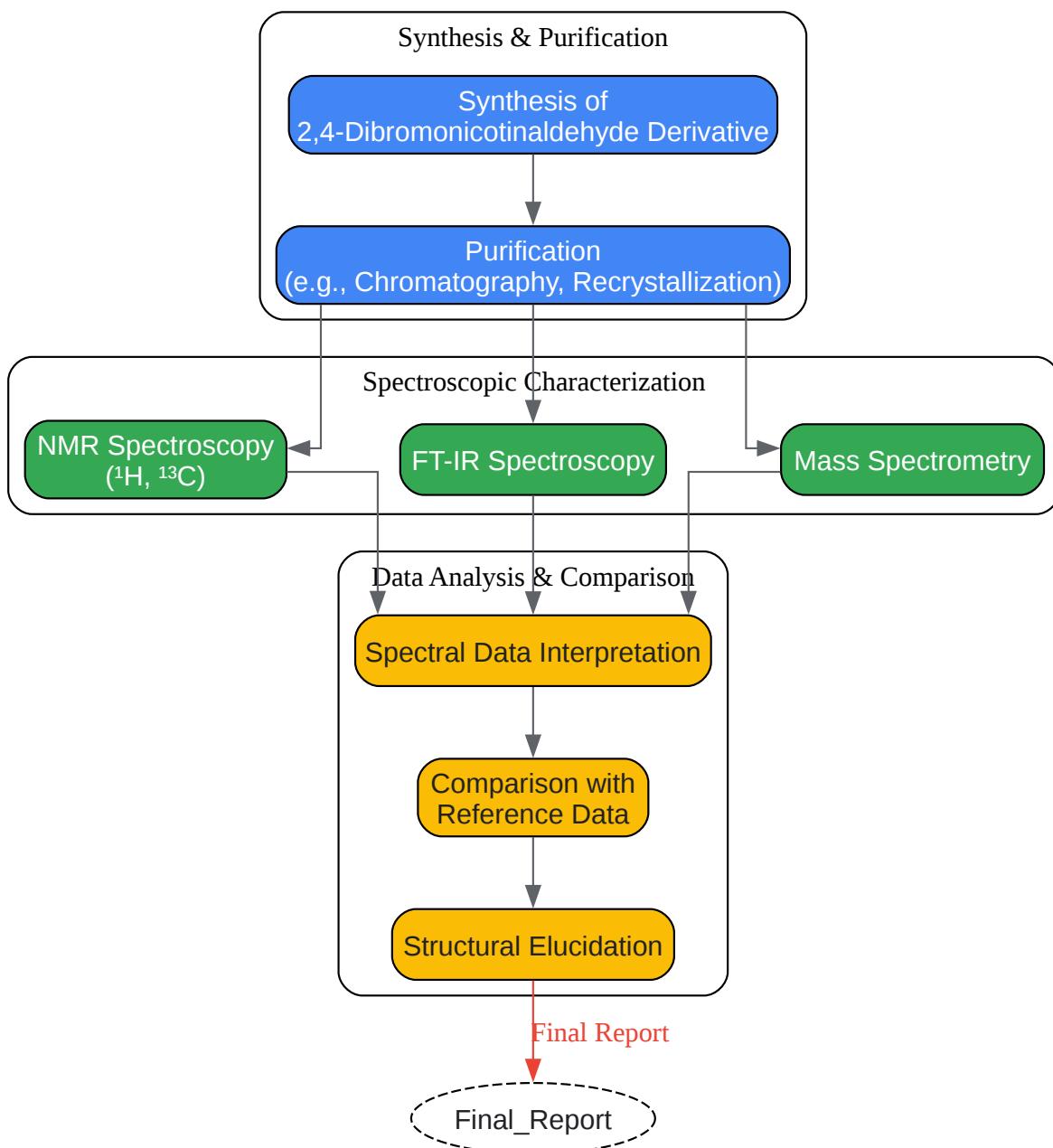
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis.
- Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and providing detailed structural information.[8] Electrospray Ionization (ESI) is a softer ionization method often used in LC-MS to observe the molecular ion with minimal fragmentation.

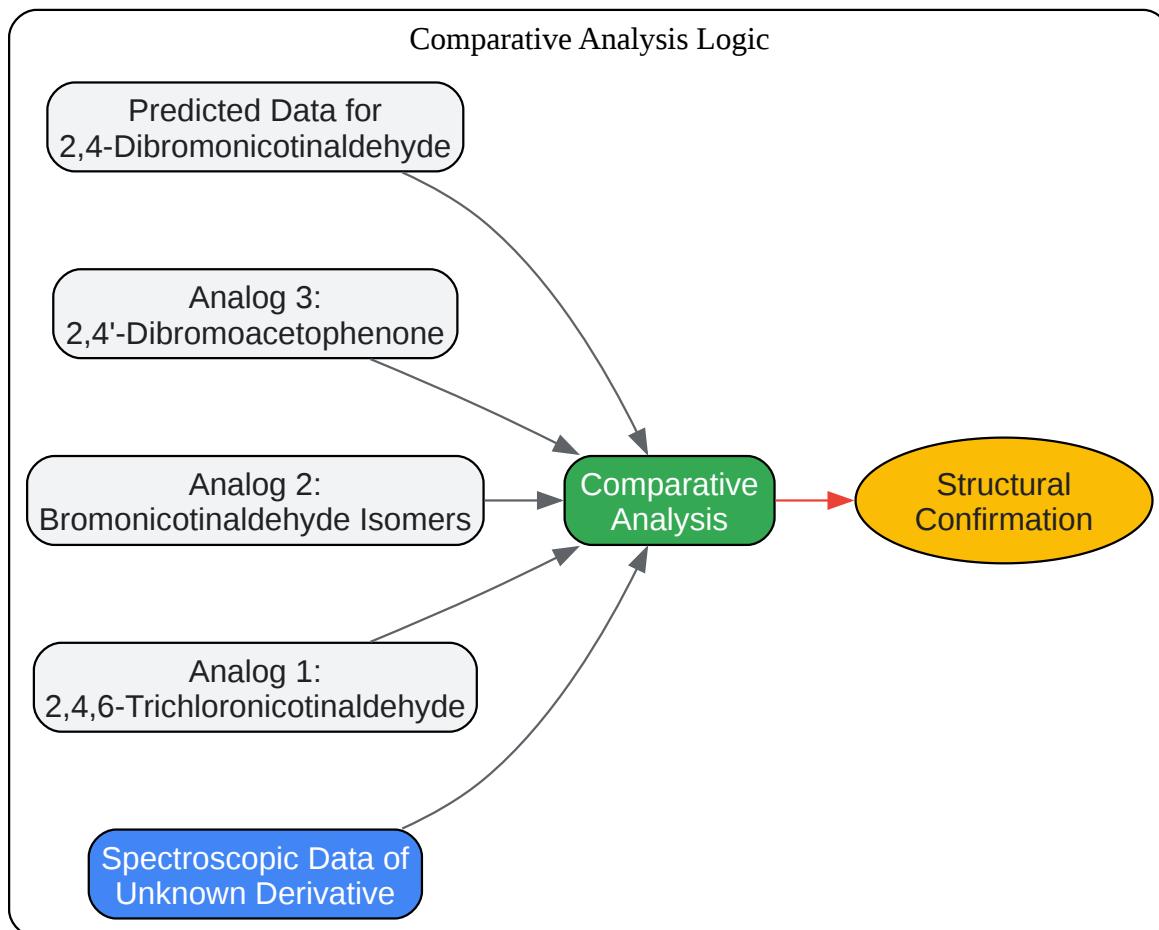
- Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments. For **2,4-Dibromonicotinaldehyde**, a range of m/z 50-350 would be suitable.
- Data Analysis: Identify the molecular ion peak (M^+). The presence of two bromine atoms will result in a characteristic isotopic pattern with peaks at M , $M+2$, and $M+4$ in an approximate 1:2:1 ratio.^[8] Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Visualization of Experimental and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic characterization process.

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Caption: General experimental workflow for the synthesis and spectroscopic characterization of **2,4-Dibromonicotinaldehyde** derivatives.



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Caption: Logical workflow for the comparative spectroscopic analysis of **2,4-Dibromonicotinaldehyde** derivatives against related compounds.

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